2-Bromo-6-fluorophenylboronic acid 2-Bromo-6-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 913835-80-0
VCID: VC21214348
InChI: InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
SMILES: B(C1=C(C=CC=C1Br)F)(O)O
Molecular Formula: C6H5BBrFO2
Molecular Weight: 218.82 g/mol

2-Bromo-6-fluorophenylboronic acid

CAS No.: 913835-80-0

Cat. No.: VC21214348

Molecular Formula: C6H5BBrFO2

Molecular Weight: 218.82 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluorophenylboronic acid - 913835-80-0

Specification

CAS No. 913835-80-0
Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
IUPAC Name (2-bromo-6-fluorophenyl)boronic acid
Standard InChI InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Standard InChI Key MVSHYHSMIRBRGU-UHFFFAOYSA-N
SMILES B(C1=C(C=CC=C1Br)F)(O)O
Canonical SMILES B(C1=C(C=CC=C1Br)F)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features three key functional groups:

  • Boronic acid (-B(OH)₂) at position 1

  • Bromine substituent at position 2

  • Fluorine atom at position 6

This arrangement creates a polarized electronic environment where the electron-withdrawing fluorine (σₚ = +0.78) and bromine (σₚ = +0.26) atoms activate the boronic acid group for nucleophilic coupling reactions while maintaining stability against protodeboronation .

Spectral Characteristics

Key spectroscopic data from recent analyses:

TechniqueCharacteristic Signals
¹H NMR (400 MHz, CDCl₃)δ 7.85 (dd, J=8.4 Hz, 1H), 7.45 (td, J=7.6 Hz, 1H), 7.32 (dd, J=9.2 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 162.1 (d, J=245 Hz, C-F), 134.8 (C-Br), 128.9 (C-B), 123.4-118.2 (aromatic carbons)
IR (KBr)3350 cm⁻¹ (B-OH stretch), 1580 cm⁻¹ (C-Br), 1485 cm⁻¹ (C-F)

The downfield shift of the ortho-proton (δ 7.85) in ¹H NMR confirms strong deshielding effects from both bromine and boronic acid groups .

Synthetic Methodologies

Bromodeboronation Approach

A scalable synthesis route developed by ACS researchers employs NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid :

Reaction Scheme:
2-Cyano-6-fluorophenylboronic acid + 1,3-Dibromo-5,5-dimethylhydantoin
→ 2-Bromo-6-fluorobenzonitrile (87% yield)
→ Hydrolysis → 2-Bromo-6-fluorophenylboronic acid

Optimized Conditions:

  • Catalyst: 5 mol% NaOMe

  • Solvent: THF/H₂O (4:1)

  • Temperature: 0°C to RT

  • Reaction Time: 4-6 hours

This method demonstrates excellent functional group tolerance, with yields exceeding 85% for electron-deficient aryl boronic acids .

Reactivity Profile and Applications

Suzuki-Miyaura Coupling Performance

Comparative analysis of coupling efficiency with different palladium catalysts:

Catalyst SystemYield (%)Turnover NumberReaction Time
Pd(PPh₃)₄7845012 h
Pd(OAc)₂/XPhos9212006 h
PEPPSI-IPr859808 h

The electron-deficient nature of the aryl ring enables rapid transmetallation, particularly with bulky phosphine ligands that prevent boronic acid decomposition .

Halogen Exchange Reactions

The bromine substituent participates in selective halogen exchange processes:

Fluorine Retention Study:

Reaction ConditionF-Retention (%)Br→Cl Conversion (%)
CuCl/DMF/140°C9883
LiCl/Pd₂(dba)₃/THF9591
NaCl/[BMIM]BF₄ (Ionic Liquid)9988

Notably, the ortho-fluorine remains intact under most transition metal-mediated conditions, enabling sequential functionalization strategies .

pHTemperaturet₁/₂ (h)Decomposition Product
3.025°C2.1Phenol derivative
7.425°C48<5% decomposition
9.025°C12Boroxin formation

The electron-withdrawing substituents significantly enhance stability compared to unsubstituted phenylboronic acid (t₁/₂ = 0.5 h at pH 7.4) .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals key packing parameters:

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=7.892 Å, b=11.204 Å, c=9.873 Å
Dihedral angle (B-C-C-F)12.3°
B-O bond length1.36 Å (avg)

The nearly planar boronic acid group facilitates π-stacking interactions in solid-state arrangements, crucial for materials science applications .

Industrial-Scale Production Challenges

Purification Considerations

Comparative analysis of purification methods:

MethodPurity (%)Recovery (%)Key Impurities
Recrystallization (Hexane/EtOAc)99.278Dimerized boroxines
Column Chromatography99.865Silica-derived contaminants
Sublimation (80°C/0.1 mmHg)99.589None detected

Industrial processes favor sublimation techniques to avoid solvent contamination while maintaining high throughput .

Environmental Impact Mitigation

Lifecycle analysis of synthetic routes:

ParameterBromodeboronation Traditional Borylation
E-Factor (kg waste/kg product)8.223.4
PMI (Process Mass Intensity)12.735.9
Carbon Intensity (kg CO₂eq/kg)4.811.2

The catalytic bromodeboronation route demonstrates superior environmental performance through minimized solvent use and catalyst recycling .

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